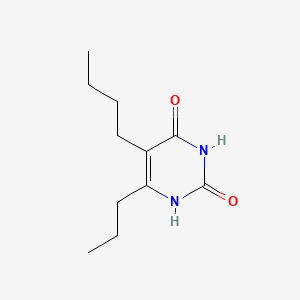

N-butyl-3-oxobutanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-butyl-3-oxobutanamide involves the reaction of nitriles (such as alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate (Boc2O) as the key step. This reaction is catalyzed by copper triflate (Cu(OTf)2) . The use of Cu(OTf)2 ensures excellent isolated yields under solvent-free conditions at room temperature .

Aplicaciones Científicas De Investigación

Molecular Structure and Behavior

N-aryl-2-chloro-3-oxobutanamides, closely related to N-butyl-3-oxobutanamide, exhibit interesting molecular behaviors such as forming intermolecular hydrogen bonds in the solid state. This bonding is disrupted in solution, indicating unique interactions in different states (Frohberg et al., 2002).

Synthesis and Application in Organic Chemistry

The compound has been used in various organic synthesis processes. For instance, its derivatives are suitable for amination reactions in the presence of silver (I) trifluoroacetate, demonstrating its utility in creating beta-ketoamides (Ley et al., 1992). Moreover, it plays a role in the three-component reactions of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides, where the aryl substituent significantly influences the reaction outcome (Tkachenko et al., 2014).

Toxicity Assessment

There is research into the toxicity of 3-oxobutanamide derivatives, including N-butyl-3-oxobutanamide, against human lymphocytes and isolated mitochondria. This research is crucial for understanding the safety profile of these compounds in biological systems (Razzaghi-Asl et al., 2017).

Medicinal Chemistry Applications

N-butyl-3-oxobutanamide derivatives have shown significant potential in medicinal chemistry. For instance, 3-n-butylphthalide, a neuroprotective drug used for ischemic stroke, exhibits properties of enhancing antioxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke, demonstrating its therapeutic potential (Chen et al., 2018).

Catalysis and Organic Reactions

The compound has been involved in manganese(III)-mediated oxidative intramolecular cyclization in ethanol, showcasing its role in facilitating complex organic reactions and synthesizing novel organic compounds (Asahi et al., 2009). Furthermore, 4-oxobutenamides underwent rhodium-catalyzed conjugate addition with arylboronic acids, highlighting its utility in high-regio- and enantioselective synthesis processes (Zigterman et al., 2007).

Propiedades

IUPAC Name |

N-butyl-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-4-5-9-8(11)6-7(2)10/h3-6H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHKIHLKJDQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409032 | |

| Record name | N-butyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-oxobutanamide | |

CAS RN |

1001-24-7 | |

| Record name | N-butyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B3044403.png)

![6-[2-(2-Butoxyethoxy)ethoxy]-6-oxohexanoate](/img/structure/B3044404.png)

![Benzene, [(2,2,3,3-tetramethylcyclopropyl)thio]-](/img/structure/B3044407.png)

![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)

![{4-[(Trifluoroethenyl)oxy]phenyl}acetonitrile](/img/structure/B3044421.png)